3-Heptyne
Overview
Description
Synthesis Analysis
3-Heptyne is typically synthesized in the lab using standard organic chemistry techniques. The process involves reacting a hexyl halide with sodium acetylide, producing 3-Heptyne as a result . This reaction is an example of an alkyne synthesis, specifically, an acetylide anion reaction .Molecular Structure Analysis
The 3-Heptyne molecule contains a total of 18 bonds. There are 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 triple bond . The triple bond is located at the end of the carbon chain, meaning 3-Heptyne is a terminal alkyne .Chemical Reactions Analysis
As an alkyne, 3-Heptyne exhibits typical alkynes’ chemical reactions such as undergoing addition reactions in the presence of suitable reagents. It can also undergo oxidation and reduction reactions, among others .Physical And Chemical Properties Analysis
3-Heptyne is a colorless liquid at room temperature and has a faintly sweet odor . It’s less dense than water and its vapors are heavier than air. It boils at approximately 98 degrees Celsius and freezes at about -34.5 degrees Celsius .Scientific Research Applications
Copolymerization in Gas Permeability and Selectivity
3-Heptyne has been studied in copolymerization with 2,4-dichlorophenylacetylene using tungsten-containing catalysts. This research revealed that the incorporation of 2,4-dichlorophenylacetylene in polymers with 3-heptyne decreases gas permeability but increases selectivity for certain gas mixtures. The electrical conductivities of these polymers were also investigated, indicating potential applications in materials science where selective gas permeation and electrical properties are critical (Tienkopatchev et al., 1995).
Hydrogenation Studies
Studies on the selective hydrogenation of 1-heptyne (a compound related to 3-heptyne) over Pd/Al2O3 catalysts in different solvents like isopropanol and hexane have been conducted. This research is crucial in understanding the reaction kinetics and selectivity in different environments, which can be extrapolated to similar compounds like 3-heptyne. Such studies have implications in industrial chemistry, especially in the synthesis of specific hydrocarbons (Al-Herz et al., 2012).
Platinum and Palladium Catalyzed Reactions
The use of platinum and palladium catalysts in reactions involving heptynes, including 1-heptyne, has been explored. These studies are relevant for understanding the mechanisms of hydrosilylation and cross-coupling reactions, which are essential in organic synthesis and pharmaceutical research (Denmark & Wang, 2005).
Carbonylative Coupling Research
The carbonylative coupling of 1-heptyne with anilines catalyzed by palladium and phosphine ligand has been studied, revealing insights into regioselective carbonylative coupling reactions. Such research is significant in the field of organic chemistry for developing new synthetic pathways for complex molecules (Ali et al., 2002).
Microwave Spectroscopy of Alkynes
The microwave spectroscopy of various heptynes, including 3-heptyne, provides insights into the molecular structure and bonding characteristics of these compounds. This type of research is fundamental in physical chemistry for understanding molecular interactions and properties (Fournier et al., 2008).
Safety And Hazards
properties
IUPAC Name |
hept-3-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYHSJRCIZOUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180509 | |
Record name | Hept-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptyne | |
CAS RN |
2586-89-2 | |
Record name | 3-Heptyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2586-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hept-3-yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hept-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hept-3-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPT-3-YNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASI2RQ5WEI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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